4-(2-Aminopropan-2-yl)aniline

Descripción general

Descripción

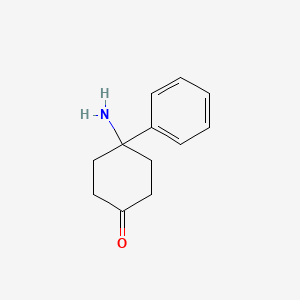

“4-(2-Aminopropan-2-yl)aniline” is an organic compound with the IUPAC name 4-(1-amino-1-methylethyl)aniline . It has a molecular weight of 150.22 . The compound is stored at a temperature of 4°C and has a physical form of oil .

Synthesis Analysis

The synthesis of anilines, including “4-(2-Aminopropan-2-yl)aniline”, involves various methods and applications . They act as effective 1,5-nucleophiles in cyclocondensation reactions .Molecular Structure Analysis

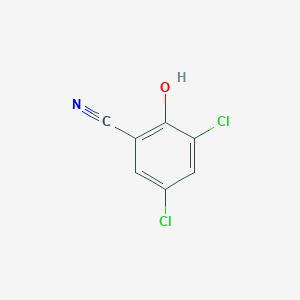

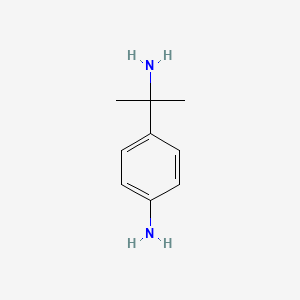

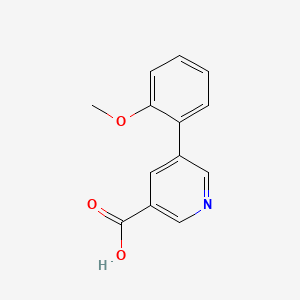

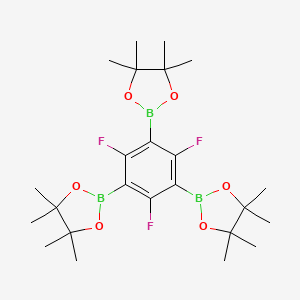

The InChI code for “4-(2-Aminopropan-2-yl)aniline” is 1S/C9H14N2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,10-11H2,1-2H3 . This indicates that the compound consists of 9 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

“4-(2-Aminopropan-2-yl)aniline” has a molecular weight of 150.22 . It is stored at a temperature of 4°C and has a physical form of oil .Aplicaciones Científicas De Investigación

Electroluminescent Materials

4-(2-Aminopropan-2-yl)aniline derivatives have been utilized in the design and synthesis of novel classes of emitting amorphous molecular materials. These materials, such as 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline and related compounds, are characterized by their intense fluorescence emission and capability to form stable amorphous glasses. They are used as emitting materials in organic electroluminescent (EL) devices, capable of emitting multicolor light, including white. This makes them suitable for applications in organic EL devices where color tuning and high performance are desired (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Corrosion Inhibition

Compounds derived from 4-(2-Aminopropan-2-yl)aniline have shown effective corrosion inhibition properties. For instance, a synthesized thiophene Schiff base demonstrated significant inhibitory action on the corrosion of mild steel in acidic solutions. The efficiency of these compounds as corrosion inhibitors increases with concentration, and they adhere to metal surfaces following Langmuir's isotherm (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Polymer Synthesis

4-(2-Aminopropan-2-yl)aniline is used in the synthesis of various polymers, including conducting polymers. For example, its involvement in the electrochemical copolymerization of aniline and o-aminophenol leads to the formation of poly(aniline-co-o-aminophenol), which has shown to possess good stability, high reversibility, and notable electrochemical activity (Mu, 2004).

Electrostatic Charge Dissipation

Derivatives of 4-(2-Aminopropan-2-yl)aniline, such as poly(1-amino-2-naphthol-4-sulfonic acid) and its copolymers with aniline, are used in applications involving electrostatic charge dissipation. These materials, owing to their intrinsic protonic doping ability and solubility, have been successfully utilized as antistatic materials in protective paints (Bhandari, Bansal, Choudhary, & Dhawan, 2009).

Biomedical Research

In biomedical research, 4-(2-Aminopropan-2-yl)aniline derivatives have been explored as mechanistic probes for redox-active tyrosines. For instance, an aniline-based amino acid was used to replace a conserved tyrosine in ribonucleotide reductase, providing insights into the sequence of proton and electron transfer events during side-chain oxidation in biological systems (Chang, Yee, Nocera, & Stubbe, 2004).

Safety and Hazards

The safety information for “4-(2-Aminopropan-2-yl)aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-(2-aminopropan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKXYDZAXRFXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606744 | |

| Record name | 4-(2-Aminopropan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminopropan-2-yl)aniline | |

CAS RN |

878196-82-8 | |

| Record name | 4-(2-Aminopropan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B1612806.png)